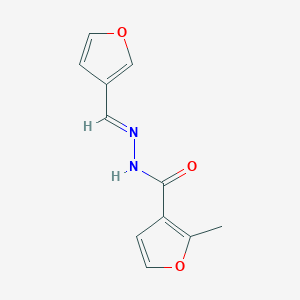![molecular formula C28H23N5O4S B454728 N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B454728.png)
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(3-methylphenyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(3-methylphenyl)quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a sulfonamide group, and a methoxypyrimidine moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Methoxypyrimidine Moiety: The methoxypyrimidine moiety is attached through nucleophilic substitution reactions, where the sulfonamide derivative reacts with methoxypyrimidine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the sulfonamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline or sulfonamide derivatives.
Substitution Products: Various substituted quinoline or pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(3-methylphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. The quinoline core can intercalate into DNA, disrupting its function and leading to potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(3-methylphenyl)quinoline-4-carboxamide can be compared with other similar compounds, such as:
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide group but different core structure.
Quinoline Derivatives: Compounds like chloroquine and quinine, which share the quinoline core but have different functional groups.
Methoxypyrimidine Derivatives: Compounds like trimethoprim, which share the methoxypyrimidine moiety but have different overall structures.
The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties not found in the individual components.
Eigenschaften
Molekularformel |
C28H23N5O4S |
|---|---|
Molekulargewicht |
525.6g/mol |
IUPAC-Name |
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(3-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C28H23N5O4S/c1-18-6-5-7-19(14-18)25-15-23(22-8-3-4-9-24(22)32-25)28(34)31-20-10-12-21(13-11-20)38(35,36)33-26-16-27(37-2)30-17-29-26/h3-17H,1-2H3,(H,31,34)(H,29,30,33) |
InChI-Schlüssel |
XLGZGMCCYFDTGY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=CC(=NC=N5)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=CC(=NC=N5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(5-chloro-2-thienyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454645.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(5-methyl-2-furyl)methylene]heptanohydrazide](/img/structure/B454646.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454647.png)
![1-[4-(Benzyloxy)phenyl]-4-{3-nitro-4-methylbenzoyl}piperazine](/img/structure/B454649.png)
![N'-[1-(2-furyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454651.png)
![4,5-dimethyl-N'-[1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B454655.png)
![N'-[(5-ethyl-2-thienyl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454657.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454658.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454659.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454660.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B454666.png)

![N'-[(5-chloro-2-thienyl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454668.png)
